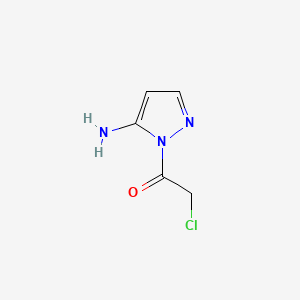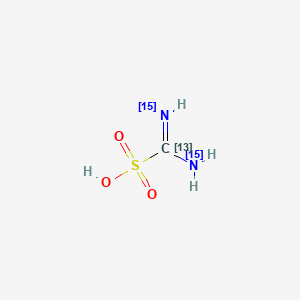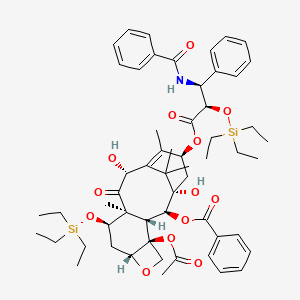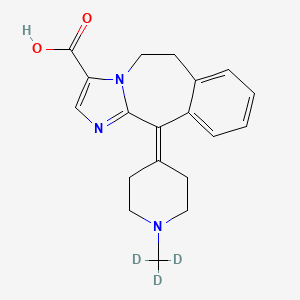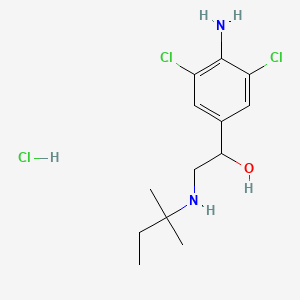
Chlorhydrate de clenbutérol
Vue d'ensemble
Description
Clenpenterol hydrochloride, also known as 1-(4-amino-3,5-dichlorophenyl)-2-(1,1-dimethylpropylamino)ethanol hydrochloride, is a synthetic compound primarily used as a bronchodilator. It is a white crystalline powder that is soluble in water and alcohol solvents. Clenpenterol hydrochloride is known for its stability under thermal and light conditions .
Applications De Recherche Scientifique
Clenpenterol hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Clenpenterol hydrochloride, also known as Clenbuterol, primarily targets the beta-2 adrenergic receptors . These receptors play a crucial role in the regulation of smooth muscle relaxation and bronchodilation .
Mode of Action
Clenpenterol hydrochloride acts as a beta-2 agonist . It interacts with beta-2 adrenergic receptors, stimulating adenylyl cyclase activity . This stimulation leads to an increase in the production of cyclic adenosine monophosphate (cAMP), which ultimately results in smooth muscle relaxation in the bronchioles .
Biochemical Pathways
The activation of beta-2 adrenergic receptors by Clenpenterol hydrochloride leads to the stimulation of adenylyl cyclase, an enzyme that converts ATP to cAMP . The increase in cAMP levels triggers a series of biochemical reactions that result in the relaxation of smooth muscles in the bronchioles .
Pharmacokinetics
Clenpenterol hydrochloride exhibits high oral bioavailability, ranging from 89 to 98% . It undergoes negligible hepatic metabolism and has an elimination half-life of 36 to 48 hours . The drug is excreted in feces and urine .
Result of Action
The primary result of Clenpenterol hydrochloride’s action is the relaxation of smooth muscles in the bronchioles, making it an effective bronchodilator . This action helps to alleviate symptoms in individuals with chronic breathing disorders such as asthma . Additionally, some studies suggest that Clenpenterol hydrochloride may have anabolic effects, leading to an increase in lean mass and a decrease in body fat .
Analyse Biochimique
Biochemical Properties
Clenpenterol Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .
Cellular Effects
Clenpenterol Hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Clenpenterol Hydrochloride is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Clenpenterol Hydrochloride can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Clenpenterol Hydrochloride vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Clenpenterol Hydrochloride is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Clenpenterol Hydrochloride is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Clenpenterol Hydrochloride and its effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of clenpenterol hydrochloride involves multiple steps. The process begins with the selection of appropriate raw materials to meet the desired purity and yield requirements. The synthesis typically involves the reaction of 4-amino-3,5-dichlorobenzaldehyde with tert-butylamine, followed by reduction and subsequent reaction with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of clenpenterol hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .
Analyse Des Réactions Chimiques
Types of Reactions: Clenpenterol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of clenpenterol hydrochloride, such as its ketone, alcohol, and substituted aromatic derivatives .
Comparaison Avec Des Composés Similaires
- Clenbuterol hydrochloride
- Cimbuterol
- Clenproperol
- Clencyclohexerol hydrochloride
- Cimaterol
- Mabuterol hydrochloride
- Brombuterol hydrochloride
- Zilpaterol hydrochloride
- Mapenterol hydrochloride
- Ractopamine hydrochloride
Comparison: Clenpenterol hydrochloride is unique due to its specific binding affinity and efficacy at β2 adrenergic receptors. Compared to similar compounds, it has a distinct pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion properties. This makes it particularly effective as a bronchodilator with a longer duration of action .
Propriétés
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-(2-methylbutan-2-ylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2O.ClH/c1-4-13(2,3)17-7-11(18)8-5-9(14)12(16)10(15)6-8;/h5-6,11,17-18H,4,7,16H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGDYFOIRCZBLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746803 | |
| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37158-47-7 | |
| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clenpenterol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




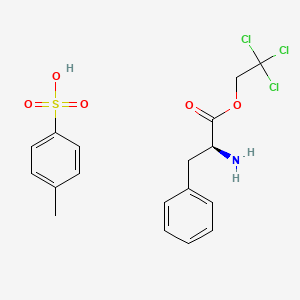
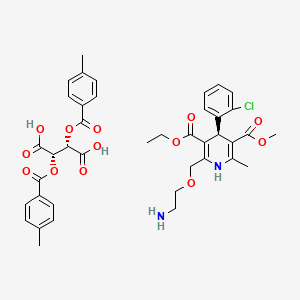
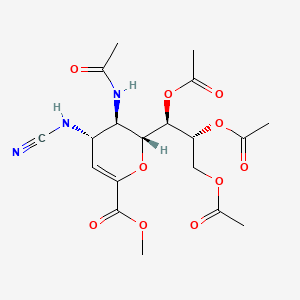

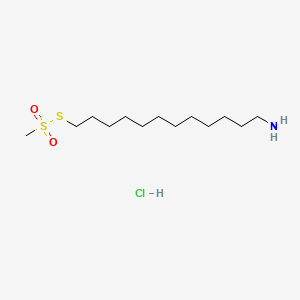
![N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide](/img/structure/B587812.png)
